molecular formula C13H11ClN4O2 B13949726 Urea, N-(4-chlorophenyl)-N-nitroso-N'-(3-pyridinylmethyl)- CAS No. 58550-49-5

Urea, N-(4-chlorophenyl)-N-nitroso-N'-(3-pyridinylmethyl)-

Cat. No.: B13949726
CAS No.: 58550-49-5
M. Wt: 290.70 g/mol
InChI Key: YQRNUSSPKLFFDO-UHFFFAOYSA-N
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Description

Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- is a complex organic compound with the molecular formula C12H10ClN3O. This compound is known for its unique structure, which includes a urea backbone substituted with a 4-chlorophenyl group, a nitroso group, and a 3-pyridinylmethyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- typically involves multiple steps:

    Formation of the Urea Backbone: The initial step involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.

    Addition of the Pyridinylmethyl Group: The 4-chlorophenyl isocyanate is then reacted with 3-pyridinylmethylamine to form the intermediate N-(4-chlorophenyl)-N’-(3-pyridinylmethyl)urea.

    Nitrosation: The final step involves the nitrosation of the intermediate using nitrous acid to yield Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-(3-pyridinylmethyl)urea: Lacks the nitroso group, resulting in different chemical and biological properties.

    N-(4-chlorophenyl)-N-nitroso-N’-(2-pyridinylmethyl)urea: Similar structure but with a different position of the pyridinylmethyl group, leading to variations in reactivity and biological activity.

Uniqueness

Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- is unique due to the presence of both the nitroso and pyridinylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

58550-49-5

Molecular Formula

C13H11ClN4O2

Molecular Weight

290.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-nitroso-3-(pyridin-3-ylmethyl)urea

InChI

InChI=1S/C13H11ClN4O2/c14-11-3-5-12(6-4-11)18(17-20)13(19)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,19)

InChI Key

YQRNUSSPKLFFDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)N(C2=CC=C(C=C2)Cl)N=O

Origin of Product

United States

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